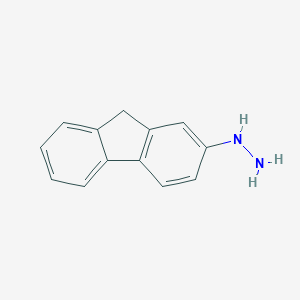

(9H-Fluoren-2-YL)hydrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFWORUSQVGEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514832 | |

| Record name | (9H-Fluoren-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118128-53-3 | |

| Record name | (9H-Fluoren-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (9H-Fluoren-2-YL)hydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-2-YL)hydrazine and its derivatives represent a significant class of compounds within medicinal chemistry and materials science. The rigid, planar fluorene scaffold, coupled with the reactive hydrazine moiety, imparts unique chemical and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Physicochemical and Structural Properties

This compound is typically handled as its more stable hydrochloride salt. The core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂N₂·HCl | [2][3] |

| Molecular Weight | 232.71 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water[4] | |

| Purity | 95% | [3] |

Molecular Structure

The structure of this compound is characterized by a hydrazine group substituted at the 2-position of the 9H-fluorene ring system. The fluorene moiety is a tricyclic aromatic hydrocarbon, consisting of two benzene rings fused to a central five-membered ring. This planar structure is a key contributor to the molecule's properties and its ability to interact with biological targets.

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocol

Step 1: Diazotization of 2-Aminofluorene [5]

-

Dissolution: Suspend 2-aminofluorene in dilute hydrochloric acid in a flask. Due to the low solubility of fluorene compounds, a suspension is expected. [5]2. Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

-

Addition of Sodium Nitrite: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the cooled suspension. The reaction is monitored for a deepening of color, which indicates the formation of the diazonium salt. [5] Causality Behind Experimental Choices: The use of a low temperature is crucial for the stability of the diazonium salt intermediate, which is prone to decomposition and unwanted side reactions at higher temperatures. The slow, dropwise addition of sodium nitrite ensures that the concentration of nitrous acid remains low, minimizing side reactions.

Step 2: Reduction of the Diazonium Salt [6]

-

Preparation of Reducing Agent: Prepare a solution of tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. Tin(II) chloride is a common and effective reducing agent for diazonium salts. [6][7]2. Reduction: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, while maintaining the low temperature.

-

Isolation: The resulting this compound hydrochloride will precipitate out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol or ether) to remove impurities, and dried under vacuum.

Causality Behind Experimental Choices: Tin(II) chloride is a selective reducing agent for this transformation. The use of a strong acidic medium (HCl) is necessary to maintain the tin(II) chloride in its active form and to protonate the resulting hydrazine, facilitating its precipitation as the hydrochloride salt.

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety.

Fischer Indole Synthesis

Aryl hydrazines are key starting materials in the Fischer indole synthesis, a powerful method for constructing the indole ring system. [8][9][10]This reaction involves the acid-catalyzed condensation of an aryl hydrazine with an aldehyde or ketone, followed by a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. [8][11]

Caption: Mechanism of the Fischer Indole Synthesis.

The use of this compound in the Fischer indole synthesis allows for the creation of novel fluorenyl-indole hybrids. These compounds are of significant interest in drug discovery due to the established biological activities of both the fluorene and indole scaffolds. However, the success of the Fischer indolization can be influenced by the electronic nature of substituents on the aryl hydrazine, with electron-donating groups sometimes leading to undesired side reactions. [12]

Applications in Drug Development

The fluorene moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. Fluorene derivatives have demonstrated a variety of pharmacological activities, including:

-

Anticancer: Certain fluorene-based compounds have shown potent anticancer activity. [13]* Antimicrobial: Derivatives of fluorene have been investigated for their efficacy against various microbial strains.

-

Neuroprotective: There is growing interest in the potential of fluorene derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease. [13] The incorporation of a hydrazine group onto the fluorene scaffold provides a reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

Safety and Handling

Hydrazine and its derivatives are known to be toxic and are suspected carcinogens. [14][15][16]Therefore, this compound hydrochloride should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Key Safety Precautions:

-

Inhalation: Avoid inhaling dust or vapors. [14][15]* Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water. [14][15]* Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention. [14][15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features and the reactivity of the hydrazine group make it a valuable tool for the synthesis of complex molecules with diverse biological activities. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel therapeutic agents and advanced materials.

References

-

(9H-Fluoren-9-ylidene)hydrazine. PubChem. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]

-

1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. National Center for Biotechnology Information. Available at: [Link]

-

New Diazo Process. Defense Technical Information Center. Available at: [Link]

-

Safety Data Sheet - Hydrazine hydrochloride. DC Fine Chemicals. Available at: [Link]

-

This compound hydrochloride. LookChem. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. ResearchGate. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

-

Why Do Some Fischer Indolizations Fail? National Center for Biotechnology Information. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Hydrazine hydrochloride. Sciencemadness Wiki. Available at: [Link]

-

Tin(II) chloride. Wikipedia. Available at: [Link]

-

SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. CORE. Available at: [Link]

-

Does this reduction mechanism of an diazonium via stannic chloride sense? Chemistry Stack Exchange. Available at: [Link]

-

Tin(II) Chloride Dihydrate. Common Organic Chemistry. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. MPG.PuRe. Available at: [Link]

-

H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Available at: [Link]

-

HYDRAZINE HYDROCHLORIDE 99% Extra Pure. Oxford Fine Chem Lab. Available at: [Link]

-

Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound hydrochloride|lookchem [lookchem.com]

- 3. aldlab-chemicals_Hydrazine, 9H-fluoren-2-yl-, hydrochloride [aldlab.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Documents [merckmillipore.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of (9H-Fluoren-2-YL)hydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis of (9H-Fluoren-2-YL)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth exploration of the multi-step synthesis of this compound hydrochloride, a critical building block for advanced pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, strategic considerations, and practical nuances behind each stage of the synthesis. We present a validated pathway commencing from the nitration of fluorene, followed by reduction to 2-aminofluorene, subsequent diazotization, and final reduction to the target hydrazine, which is isolated as its stable hydrochloride salt. Detailed, field-tested protocols are provided for each transformation, supplemented by mechanistic insights, safety protocols, and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this important molecular scaffold.

Introduction and Strategic Overview

This compound and its derivatives are heterocyclic precursors of significant interest in medicinal chemistry. The hydrazine moiety is a versatile functional group, serving as a key synthon for the construction of various biologically active molecules, including those with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its role as an intermediate in reactions like the Fischer indole synthesis further cements its importance in the drug discovery pipeline.

The hydrochloride salt form is preferred for its enhanced stability and improved handling characteristics compared to the free base, which can be susceptible to aerial oxidation. This guide details a reliable and well-established four-step synthetic sequence.

The overall synthetic pathway is visualized below:

Figure 1: Overall synthetic workflow for this compound hydrochloride.

Part I: Synthesis of the Key Intermediate: 2-Aminofluorene

The successful synthesis of the target hydrazine hinges on the high-purity preparation of its precursor, 2-aminofluorene. This is achieved in two primary steps from the commercially available starting material, fluorene.

Step 1: Electrophilic Nitration of Fluorene

Causality: The initial step involves the regioselective nitration of the fluorene backbone. The electrophilic substitution occurs preferentially at the C2 position due to the electronic properties of the fluorene ring system, which direct the incoming nitronium ion (NO₂⁺) to this site. While other isomers are possible, the 2-nitrofluorene is the major product under controlled conditions.

Experimental Protocol: Synthesis of 2-Nitrofluorene Adapted from Organic Syntheses, Coll. Vol. 2, p.447 (1943).

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mol) of fluorene in 500 mL of warm glacial acetic acid.

-

Temperature Control: Place the flask in a water bath and adjust the internal temperature to 50°C.

-

Nitration: While stirring vigorously, add a solution of 40 g of concentrated nitric acid in 40 g of glacial acetic acid dropwise from the funnel over approximately 30 minutes. Maintain the internal temperature between 48-52°C throughout the addition.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional hour at 50°C.

-

Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the crude 2-nitrofluorene by vacuum filtration and wash it thoroughly with water to remove residual acid.

-

Purification: Recrystallize the crude product from 250 mL of boiling ethanol. Cool the solution to yield yellow needles of pure 2-nitrofluorene.

-

Drying and Yield: Dry the product in a vacuum desiccator. Expected yield: 50-55 g (66-72%). Melting point: 157-158°C.

Step 2: Reduction of 2-Nitrofluorene

Causality: The reduction of the nitro group to a primary amine is a critical transformation. Several methods exist, but catalytic transfer hydrogenation using hydrazine hydrate and a palladium catalyst is often preferred for its high yield, clean conversion, and operational simplicity compared to methods using metal dusts or high-pressure hydrogenation.[3][4] The palladium surface catalyzes the decomposition of hydrazine to produce diimide (N₂H₂), which is the active reducing species that selectively reduces the nitro group.

Table 1: Comparison of Reduction Methods for 2-Nitrofluorene

| Method | Reducing Agent(s) | Catalyst | Pros | Cons | Typical Yield |

| Catalytic Hydrazine | Hydrazine Hydrate | 10% Pd/C | High yield, mild conditions, simple setup.[4] | Hydrazine is toxic; catalyst can be pyrophoric. | >90%[4] |

| Zinc Dust Reduction | Zinc Dust, CaCl₂ | None | Inexpensive reagents. | Lower yield, requires large excess of zinc, waste disposal concerns. | ~70-80% |

| Stannous Chloride | SnCl₂·2H₂O, HCl | None | Effective for nitro groups. | Stoichiometric tin waste, strongly acidic conditions. | ~85-90% |

Experimental Protocol: Synthesis of 2-Aminofluorene Adapted from Organic Syntheses, Coll. Vol. 5, p.30 (1973).[4]

-

Reaction Setup: In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 30 g (0.14 mol) of pure 2-nitrofluorene in 250 mL of 95% ethanol.

-

Catalyst Addition: Warm the mixture to 50°C on a steam bath. Cautiously add 0.1 g of 10% palladium on charcoal catalyst (moistened with ethanol). Note: Dry Pd/C can be pyrophoric; handle with care.

-

Hydrazine Addition: Begin stirring and add approximately 15 mL of hydrazine hydrate dropwise over 30 minutes. An exothermic reaction will occur, and the mixture may begin to reflux.

-

Reflux: After the initial exotherm subsides, add an additional 0.1 g of the catalyst and heat the mixture to a gentle reflux for 1 hour. The reaction is complete when the solid nitrofluorene has dissolved and the solution is nearly colorless.[3][4]

-

Catalyst Removal: Filter the hot solution through a pad of Celite under gentle vacuum to remove the palladium catalyst. Rinse the flask and filter cake with 30 mL of hot ethanol.

-

Isolation: Combine the filtrates and concentrate the volume to approximately 50 mL under reduced pressure. Heat the concentrate to boiling and slowly add 250 mL of hot water to precipitate the product.

-

Drying and Yield: Cool the mixture thoroughly in an ice bath. Collect the colorless, crystalline powder by filtration, wash with cold water, and dry in a vacuum desiccator in the dark. Expected yield: 24-25 g (93-96%). Melting point: 127-129°C.

Part II: Synthesis of this compound Hydrochloride

With high-purity 2-aminofluorene in hand, the final two chemical transformations can be performed. This sequence requires careful temperature control and handling of potentially unstable intermediates.

Step 3: Diazotization of 2-Aminofluorene

Causality: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5][6] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[7] This reaction must be performed at low temperatures (0-5°C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[8] The resulting diazonium salt is a versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

Figure 2: Simplified mechanism of the diazotization reaction.

Experimental Protocol: Preparation of 2-Fluorenyl Diazonium Chloride Solution

-

Amine Solution: In a 600 mL beaker, prepare a suspension of 18.1 g (0.1 mol) of 2-aminofluorene in 150 mL of water and 30 mL of concentrated hydrochloric acid.

-

Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. The amine hydrochloride will form a fine slurry.

-

Nitrite Solution: Separately, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water and cool the solution to 0°C.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5°C.

-

Endpoint Detection: The reaction is complete when a drop of the reaction mixture gives an immediate positive test (a dark blue color) on starch-iodide paper, indicating a slight excess of nitrous acid.[7] This test should persist for at least 2 minutes.

-

Intermediate Use: The resulting cold, clear, yellowish solution of 2-fluorenyl diazonium chloride is used immediately in the next step without isolation. Warning: Do not attempt to isolate the solid diazonium salt, as it is a shock-sensitive explosive.

Step 4 & 5: Reduction to Hydrazine and Isolation as Hydrochloride Salt

Causality: The diazonium group is reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective reducing agent for this transformation.[9][10] The tin(II) ion acts as the reductant, converting the diazonium salt to the hydrazine hydrochloride, which is often sparingly soluble in the cold, acidic reaction medium and can be isolated by filtration. The use of a strong acid medium stabilizes the resulting hydrazine as its hydrochloride salt, preventing side reactions and decomposition.

Experimental Protocol:

-

Reducing Solution: In a 1 L flask, dissolve 56.4 g (0.25 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 100 mL of concentrated hydrochloric acid. If the solution is cloudy, heat gently until clear, then cool thoroughly to 0°C in an ice-salt bath.

-

Reduction: While stirring the stannous chloride solution vigorously, slowly add the cold diazonium salt solution prepared in Step 3. Maintain the temperature below 10°C throughout the addition.

-

Precipitation: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. A precipitate of the hydrazine hydrochloride salt will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold ethanol to facilitate drying.

-

Purification and Drying: The product can be further purified by recrystallization from hot water or ethanol/HCl if necessary. Dry the final product under vacuum over P₂O₅ or KOH pellets.

-

Yield and Characterization: The expected yield is typically in the range of 70-85%.

Table 2: Product Characterization Data

| Property | Value |

| Chemical Formula | C₁₃H₁₃ClN₂ |

| Molecular Weight | 232.71 g/mol |

| Appearance | Off-white to light tan crystalline solid |

| Melting Point | >200°C (with decomposition) |

| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |

Safety and Handling

-

2-Nitrofluorene and 2-Aminofluorene: These are known carcinogens and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.[3]

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and avoid inhalation or skin contact.

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. The synthesis is designed to use the diazonium salt in a cold aqueous solution immediately after its formation, which is a critical safety control. Never allow the temperature to rise above 10°C during its preparation or use.

-

Acids and Reagents: Concentrated nitric, sulfuric, and hydrochloric acids are highly corrosive. Stannous chloride is a strong reducing agent. Handle all chemicals with appropriate care and PPE.

-

Waste Disposal: All chemical waste, particularly those containing tin residues and carcinogenic materials, must be disposed of according to institutional and local environmental regulations.[3]

Conclusion

This guide outlines a robust and reproducible multi-step synthesis for this compound hydrochloride. By understanding the chemical principles and causality behind each transformation—from the regioselective nitration of fluorene to the carefully controlled diazotization and final reduction—researchers can reliably produce this valuable chemical intermediate. Adherence to the detailed protocols and stringent safety measures described herein is paramount for achieving high yields of the pure target compound, thereby enabling further research and development in the fields of medicinal chemistry and materials science.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

2-aminofluorene. (1973). Organic Syntheses, Coll. Vol. 5, p.30. [Link]

-

New Diazo Process. (n.d.). Defense Technical Information Center (DTIC). [Link]

-

Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303. [Link]

-

Das, B. K., et al. (2013). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of Scientific & Engineering Research, 4(7). [Link]

-

Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(3), M1872. [Link]

-

Shaaban, S., et al. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9198-9204. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).

-

Anusevičius, K., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

-

2-Nitrofluorene and 2-Aminofluorene. (n.d.). ResearchGate. [Link]

-

(9H-Fluoren-9-ylidene)hydrazine. (2018). Organic Syntheses, 95, 304-315. [Link]

-

Diazotization Titration or Nitrite Titration. (n.d.). Pharmapproach. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]

-

Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. (2014). Wiley. [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wiley.com [wiley.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchpublish.com [researchpublish.com]

An In-depth Technical Guide to (9H-Fluoren-2-YL)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (9H-Fluoren-2-YL)hydrazine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the compound's fundamental properties, synthesis, characterization, and its emerging role as a versatile building block for novel therapeutic agents.

Introduction: The Significance of the Fluorene Scaffold in Medicinal Chemistry

The 9H-fluorene moiety is a privileged tricyclic aromatic scaffold that has garnered substantial attention in drug discovery. Its rigid, planar structure and lipophilic nature provide an excellent platform for designing molecules that can effectively interact with biological targets. The introduction of a hydrazine functional group at the 2-position of the fluorene ring system, yielding this compound, opens up a vast chemical space for the synthesis of a diverse array of derivatives with potential therapeutic applications. These derivatives have been explored for their utility as anticancer, antimicrobial, and neuroprotective agents. This guide will focus on the core compound, this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 118128-53-3 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Expected to be a solid | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF | - |

| This compound Hydrochloride CAS | 84716-14-3 | [3][4] |

| This compound Hydrochloride MW | 232.71 g/mol | [3][4] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the fluorene ring system, with distinct coupling patterns. The methylene protons at the 9-position would appear as a singlet. The protons of the hydrazine group (-NHNH₂) would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show the expected number of signals for the carbon atoms in the fluorene ring and the hydrazine-substituted carbon.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group, as well as characteristic absorptions for the aromatic C-H and C=C bonds of the fluorene scaffold.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound: A Representative Protocol

The synthesis of arylhydrazines is a well-established transformation in organic chemistry, often proceeding through the diazotization of an arylamine followed by reduction. The following protocol outlines a representative synthesis of this compound from 2-aminofluorene.

Workflow for the Synthesis of this compound:

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol:

Step 1: Diazotization of 2-Aminofluorene

-

Suspend 2-aminofluorene in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The slow addition of sodium nitrite controls the exothermic reaction.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried.

Causality: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines. The acidic conditions stabilize the product as its hydrochloride salt.

Step 3: Purification and Characterization

-

The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.

-

The free base, this compound, can be obtained by neutralizing an aqueous suspension of the hydrochloride salt with a base (e.g., sodium hydroxide or ammonium hydroxide) followed by extraction with an organic solvent and subsequent purification.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The hydrazine moiety is a versatile functional group that can be readily transformed into hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in many pharmaceuticals.

Signaling Pathways and Molecular Targets:

While the direct molecular targets of this compound are not extensively documented, its derivatives have been shown to interact with various biological pathways. The fluorene scaffold can intercalate with DNA, and derivatives have been investigated as enzyme inhibitors.

Caption: Synthetic utility of this compound in generating bioactive molecules.

Key Therapeutic Areas of Investigation for Fluorenyl Hydrazine Derivatives:

-

Antimicrobial Agents: Derivatives of fluorenyl hydrazine, particularly those incorporating thiazole rings, have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5]

-

Anticancer Agents: The planar fluorene ring system is a classic intercalating agent. By modifying the hydrazine group, researchers can tune the molecule's properties to enhance its interaction with DNA or to inhibit enzymes crucial for cancer cell proliferation.

-

Enzyme Inhibitors: Hydrazone derivatives are known to act as inhibitors of various enzymes. For example, they have been investigated as monoamine oxidase (MAO) inhibitors for the treatment of depression and neurodegenerative diseases.

Safety and Handling

Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme caution in a laboratory setting.

-

Toxicity: Hydrazines are toxic and can be absorbed through the skin. They are also potential carcinogens.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, combining the rigid fluorene scaffold with the reactive hydrazine moiety, provide a rich platform for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the ongoing quest for new and effective drugs.

References

-

LookChem. This compound hydrochloride. [Link]

-

Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(15), 4933. [Link]

Sources

- 1. 118128-53-3 CAS MSDS ((9H-FLUOREN-2-YL)-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 118128-53-3|this compound|BLD Pharm [bldpharm.com]

- 3. aldlab-chemicals_Hydrazine, 9H-fluoren-2-yl-, hydrochloride [aldlab.com]

- 4. This compound hydrochloride|lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of (9H-Fluoren-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9H-Fluoren-2-YL)hydrazine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for characterizing these critical parameters. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles and offers detailed, field-proven methodologies for empirical determination. By establishing a robust understanding of the solubility and stability profiles of this compound, researchers can optimize reaction conditions, formulate stable solutions, and ensure the integrity of their experimental outcomes.

Introduction: The Significance of this compound

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, imparting rigidity and specific electronic properties to molecules. When functionalized with a hydrazine group at the 2-position, it becomes a versatile synthon for constructing a wide array of heterocyclic compounds, including pyridazines, indazoles, and pyrazoles, many of which exhibit significant biological activity. The hydrazine group serves as a potent nucleophile and a precursor for the formation of hydrazones, which are key intermediates in various carbon-nitrogen bond-forming reactions.

The successful application of this compound in multi-step syntheses and formulation development hinges on a thorough understanding of its solubility and stability. Solubility dictates the choice of reaction media and purification methods, while stability determines appropriate handling, storage, and long-term viability of the compound and its derivatives. This guide provides the necessary theoretical grounding and practical protocols to empower researchers in their work with this important chemical entity.

Solubility Profile of this compound: A Predictive and Empirical Approach

The solubility of a compound is a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. For this compound, the large, nonpolar fluorenyl backbone suggests good solubility in organic solvents, while the polar hydrazine group can engage in hydrogen bonding, potentially conferring some solubility in protic solvents.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The fluorene ring system is hydrophobic and will interact favorably with nonpolar and moderately polar aprotic solvents through van der Waals forces and π-π stacking. The hydrazine moiety, with its lone pairs of electrons and N-H bonds, can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. However, the dominance of the large, nonpolar fluorene ring likely limits its aqueous solubility.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The polar hydrazine group can hydrogen bond, but the large nonpolar fluorene backbone dominates, limiting solubility, especially in water. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can solvate the polar hydrazine group without the steric hindrance of hydrogen bonding networks. |

| Aprotic Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Moderate to High | Favorable interactions with the fluorene ring system. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity allows for solvation of both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a reliable method for generating a quantitative solubility profile.

This protocol leverages the sensitivity and specificity of HPLC to quantify the concentration of the dissolved compound.

Objective: To determine the saturation solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile, toluene)

-

Volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[1]

-

Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape)[1]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

Allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any particulate matter.

-

Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

-

Inject the diluted unknown samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Self-Validation:

-

Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued, confirming that equilibrium has been reached.

-

Visual Inspection: Ensure that undissolved solid remains at the end of the equilibration period, confirming that the solution is indeed saturated.

Stability of this compound: Degradation Pathways and Mitigation Strategies

Hydrazine derivatives are known to be susceptible to degradation, primarily through oxidation.[2] Understanding the stability of this compound under various conditions is paramount for its effective use and storage.

Potential Degradation Pathways

The primary routes of degradation for this compound are likely to involve the hydrazine moiety.

-

Oxidation: The hydrazine group is a reducing agent and can be oxidized by atmospheric oxygen, especially in the presence of metal ions or light.[2] This can lead to the formation of diimide intermediates, which can further react or decompose.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[3] For fluorene and its derivatives, photodegradation can lead to the formation of hydroxylated species and other byproducts.[3]

-

Thermal Decomposition: At elevated temperatures, hydrazine compounds can decompose.[4] The stability of this compound at various temperatures should be empirically determined.

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Assessment of Stability

A forced degradation study is an effective way to identify potential degradation products and determine the stability of a compound under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

-

HPLC-grade water and acetonitrile

-

Photostability chamber

-

Oven

-

HPLC system as described in Protocol 1

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a set temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.

-

Thermal Degradation: Heat the solid compound in an oven at a specified temperature (e.g., 80 °C).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation and Analysis:

-

Neutralize the acidic and basic samples before injection.

-

Dilute all samples to an appropriate concentration.

-

Analyze all samples by HPLC, including an unstressed control sample at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

Self-Validation:

-

Mass Balance: The sum of the peak area of the parent compound and all degradation products should remain constant throughout the experiment.

-

Peak Purity: Use a diode array detector to assess the peak purity of the parent compound at each time point to ensure no co-eluting impurities are present.

Diagram 2: Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Recommended Handling and Storage

Based on the general properties of hydrazine derivatives and fluorene compounds, the following handling and storage procedures are recommended to ensure the long-term stability of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Protect from light and air.[2][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[7]

-

Handling: Avoid contact with skin and eyes.[5][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][7] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with strong oxidizing agents, acids, and metals that can catalyze decomposition.[2][5]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for its successful application in research and development. This guide has provided a dual-pronged approach, combining theoretical predictions with robust, self-validating experimental protocols. By systematically characterizing the solubility of this compound in a range of solvents, researchers can make informed decisions regarding reaction media and purification strategies. Similarly, by elucidating its stability profile through forced degradation studies, appropriate handling, storage, and formulation strategies can be implemented to preserve its chemical integrity. The methodologies outlined herein provide a clear and actionable framework for scientists to unlock the full potential of this compound in their synthetic endeavors.

References

-

Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (n.d.). Cole-Parmer. Retrieved from [Link]

-

Performance Chemicals Hydrazine. (n.d.). Arxada. Retrieved from [Link]

-

hydrazine hydrate 55% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

-

Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2020). MDPI. Retrieved from [Link]

-

Fluorene Degradation Pathway Map. (n.d.). Eawag-BBD. Retrieved from [Link]

-

New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. (1997). PMC. Retrieved from [Link]

-

This compound hydrochloride. (n.d.). LookChem. Retrieved from [Link]

-

Analytical Methods. (n.d.). Retrieved from [Link]

-

New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. (1997). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. (2002). PMC - NIH. Retrieved from [Link]

-

The chemical and biochemical degradation of hydrazine. (1997). DTIC. Retrieved from [Link]

-

Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. (2016). PubMed. Retrieved from [Link]

-

analytical method for the determination of hydrazine in 35% hydrazine solutions. (1962). OSTI.GOV. Retrieved from [Link]

-

Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2013). ResearchGate. Retrieved from [Link]

-

Crystal structure of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, C14H11N3S. (2016). Retrieved from [Link]

-

Fluorene. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. (2005). ResearchGate. Retrieved from [Link]

-

Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arxada.com [arxada.com]

- 3. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Chemistry of Fluorenyl Hydrazines: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenyl hydrazine scaffold, a cornerstone in synthetic and medicinal chemistry, has a rich history rooted in the fundamental principles of organic reactions. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for preparing these versatile compounds. We will delve into the key chemical principles governing their formation, explore detailed experimental protocols, and illuminate their diverse applications, with a particular focus on their role in drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists, offering both historical context and practical insights into the chemistry of fluorenyl hydrazine compounds.

Historical Perspective: The Genesis of a Versatile Scaffold

The story of fluorenyl hydrazine compounds is intrinsically linked to the independent discoveries of its two constituent moieties: fluorene and hydrazine. Fluorene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in the late 19th century. Its unique chemical properties, including the reactivity of its methylene bridge, quickly made it a subject of intense study.

Almost concurrently, in 1887, Theodor Curtius achieved the first synthesis of hydrazine, a highly reactive compound with two nitrogen atoms linked by a single bond.[1][2] This discovery opened up new avenues in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and functional groups.

The logical convergence of these two areas of research—the chemistry of fluorenone (the oxidized form of fluorene) and the reactivity of hydrazine—led to the first synthesis of fluorenyl hydrazine derivatives. The foundational reaction, a condensation reaction between a ketone and a hydrazine, is a classic transformation in organic chemistry.

While the exact first documented synthesis of a simple fluorenyl hydrazine is a matter of historical record that can be traced back to early chemical literature, a notable early example is the preparation of fluorenone hydrazone . A 1993 paper by Minabe et al. on substituted benzylidenehydrazonofluorenes refers to an even earlier synthesis of this fundamental compound. Another significant milestone in the history of this class of compounds was the first reported synthesis of 2,2'-hydrazofluorene in 1969, which at the time was described as a "hitherto unknown" compound. This indicates that while the simpler hydrazone derivatives of fluorenone were likely known, the more complex fluorenyl hydrazines were still being explored in the mid-20th century.

This historical context is crucial for appreciating the evolution of synthetic techniques and the subsequent explosion of research into the applications of these compounds.

The Core Synthesis: Condensation Chemistry

The synthesis of fluorenyl hydrazine compounds predominantly relies on the acid-catalyzed condensation reaction between fluorenone and a hydrazine derivative. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond (a hydrazone).

General Reaction Mechanism

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of fluorenone. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The intermediate, being unstable, undergoes dehydration (loss of a water molecule) to form the stable hydrazone product with the characteristic C=N-N linkage. An acidic catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

Caption: General workflow for the synthesis of fluorenyl hydrazines.

Experimental Protocol: Synthesis of Fluorenone Thiosemicarbazone

This protocol provides a detailed, step-by-step methodology for the synthesis of a common fluorenyl hydrazine derivative, fluorenone thiosemicarbazone, which has been investigated for its biological activities.

Materials:

-

Fluorenone

-

Thiosemicarbazide

-

Ethanol (or 1,4-Dioxane)

-

Glacial Acetic Acid (catalytic amount)

-

Reflux apparatus

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve fluorenone (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve thiosemicarbazide (1.1 equivalents) in ethanol.

-

Reaction Setup: Add the thiosemicarbazide solution to the fluorenone solution in the round-bottom flask. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven.

Causality behind Experimental Choices:

-

Ethanol/1,4-Dioxane as Solvent: These solvents are chosen for their ability to dissolve both the polar thiosemicarbazide and the less polar fluorenone, creating a homogeneous reaction mixture.

-

Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of fluorenone, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the thiosemicarbazide.

-

Reflux Conditions: Heating the reaction mixture to its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up the reaction rate.

Applications in Drug Discovery and Development

The fluorenyl hydrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The rigid, planar fluorene ring system provides a robust anchor for pharmacophoric groups, while the hydrazone linkage offers opportunities for hydrogen bonding and other interactions with biological targets.

Antimicrobial Agents

A significant area of research has focused on the antimicrobial properties of fluorenyl hydrazine derivatives. For instance, fluorenyl-hydrazonothiazole derivatives have been synthesized and screened for their activity against multidrug-resistant microorganisms. The thiazole ring, a common pharmacophore in antimicrobial drugs, is often incorporated into the fluorenyl hydrazine structure to enhance its biological activity.

Anticancer Agents

The planar aromatic system of the fluorene moiety allows for intercalation into DNA, a mechanism of action for several anticancer drugs. Furthermore, the hydrazone group can be modified to interact with specific enzymes or receptors involved in cancer cell proliferation.

Other Therapeutic Areas

Derivatives of fluorenyl hydrazine have also been investigated for their potential as antiviral, anti-inflammatory, and anticonvulsant agents. The versatility of the scaffold allows for the fine-tuning of its physicochemical properties to optimize its activity against a variety of biological targets.

Advanced Synthetic Methodologies and Future Perspectives

While the classical condensation reaction remains the workhorse for the synthesis of fluorenyl hydrazines, modern synthetic organic chemistry has introduced more sophisticated methods for their preparation. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of novel catalysts to improve yields and selectivity.

The future of fluorenyl hydrazine chemistry lies in the development of more efficient and sustainable synthetic methods and the exploration of new biological applications. The use of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new fluorenyl hydrazine-based drug candidates. Furthermore, the incorporation of the fluorenyl hydrazine scaffold into novel materials with unique photophysical and electronic properties is an exciting area of ongoing research.

Conclusion

From their historical roots in the fundamental discoveries of fluorene and hydrazine to their current status as a versatile scaffold in medicinal chemistry and materials science, fluorenyl hydrazine compounds continue to be a subject of significant scientific interest. This guide has provided a comprehensive overview of their discovery, synthesis, and applications, with the aim of inspiring further research and innovation in this exciting field of chemistry.

References

-

Anusevičius, K., Stebrytė, I., & Kavaliauskas, P. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 26(16), 4983. [Link]

-

Curtius, T. (1887). Ueber das Diamid (Hydrazin). Berichte der deutschen chemischen Gesellschaft, 20(2), 1632-1634. [Link]

-

Minabe, M., Takabayashi, Y., Setta, Y., Nakamura, K., & Kimura, T. (1993). Characterization of 9-(p-Substituted Benzylidenehydrazono)fluorenes. Bulletin of the Chemical Society of Japan, 66(12), 3633-3637. [Link]

-

Fletcher, T. L., & Namkung, M. J. (1969). Synthesis and Reactions of 2,2'-Hydrazofluorene and Related Compounds. Chemical Communications (London), (18), 1063-1064. [Link]

-

The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to Unlocking the Potential of (9H-Fluoren-2-YL)hydrazine Derivatives

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern chemical research, the identification and exploitation of "privileged scaffolds" represent a cornerstone of efficient discovery. These are molecular frameworks that, through versatile chemistry and inherent structural properties, can interact with a multitude of biological targets or serve as foundational units for advanced materials. The (9H-Fluoren-2-YL)hydrazine core is a quintessential example of such a scaffold. It marries the rigid, planar, and intrinsically fluorescent nature of the fluorene system with the reactive and versatile hydrazine moiety.[1][2][3] This unique combination provides a robust platform for generating diverse molecular libraries with wide-ranging applications.

This guide eschews a conventional review format. Instead, it is designed as a strategic whitepaper for researchers, scientists, and drug development professionals. It aims to illuminate the most promising, data-supported research trajectories for this compound derivatives, providing not just the "what" but the critical "why" and "how" behind each proposed avenue of investigation. We will delve into the causality of experimental design, present self-validating protocols, and ground our exploration in a foundation of authoritative scientific literature.

Foundational Synthesis: Creating the Molecular Canvas

The utility of any scaffold is predicated on its accessibility and the ease with which it can be diversified. The this compound core can be approached through established synthetic routes, with the subsequent derivatization of the hydrazine group being the key step for library generation. The most common and powerful derivatization is the condensation reaction with aldehydes or ketones to form stable hydrazones, which possess a biologically significant azometine (-NHN=CH-) proton.[4]

Core Synthesis & Derivatization Workflow

The general pathway involves the initial synthesis of a fluorene precursor, which is then converted to the target hydrazine derivative. This derivative serves as a versatile intermediate for further reactions.

Caption: General synthetic pathways for fluorene-hydrazine derivatives.

Experimental Protocol: Synthesis of a (9H-Fluoren-9-ylidene)hydrazone Derivative

This protocol describes a representative condensation reaction to form a hydrazone, a key class of derivatives with extensive biological activity.[4][5][6]

-

Solubilization: Dissolve this compound hydrochloride (1.0 eq) in ethanol (10 mL per mmol of hydrazine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the imine formation, which is often the rate-limiting step at neutral pH.[7]

-

Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified hydrazone derivative.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton and the appearance of the azometine proton (-N=CH-) in the ¹H NMR spectrum are indicative of successful hydrazone formation.

Research Area 1: Anticancer Therapeutics

Scientific Rationale: Both the fluorene nucleus and the hydrazone moiety are independently recognized for their anticancer properties.[1][4] Fluorene derivatives can exert cytotoxic effects through mechanisms including DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways.[8][9][10] Hydrazones are known to inhibit various enzymes and arrest the cell cycle. The combination of these two pharmacophores in a single molecule creates a powerful platform for developing novel, potent anticancer agents.[11]

Proposed Mechanistic Targets & Workflow

A logical research program would involve the synthesis of a targeted library of (9H-Fluoren-2-YL)hydrazone derivatives followed by a systematic evaluation of their biological activity.

Caption: Workflow for anticancer drug discovery with fluorene-hydrazones.

Key Cytotoxic Data from Analogous Compounds

The following table summarizes the anticancer activity of related fluorene derivatives against various human cancer cell lines, providing a benchmark for potential efficacy.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dibenzofluorene Diamines | Ovarian (OVCAR-3) | 0.3 - 0.8 | [10] |

| Dibenzofluorene Diamines | Breast (MCF-7) | 0.4 - 0.9 | [10] |

| Flurbiprofen Derivative | Colon (HCT-116) | 173.74 (µmol/L) | [9] |

| Fluorene-Triazole Hybrid | Leukemia (K-562) | 1.63 | [11] |

Protocol: Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[9]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized fluorene-hydrazone derivatives in culture medium. Treat the cells with these various concentrations and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Hypothesized Signaling Pathway

Certain fluorene derivatives have been shown to induce apoptosis via the generation of ROS, which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

Caption: ROS-mediated apoptotic pathway potentially induced by fluorene-hydrazones.

Research Area 2: Novel Antimicrobial Agents

Scientific Rationale: The rise of multidrug-resistant (MDR) pathogens is a global health crisis. Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of antimicrobial activities.[4][12][13] The fluorene scaffold can enhance this activity, potentially by increasing membrane permeability or interacting with bacterial-specific targets. The synthesis of fluorenyl-hydrazonothiazole derivatives, for example, combines three known antimicrobial pharmacophores into a single hybrid molecule.[14][15]

Proposed Workflow and Target Organisms

The primary goal is to determine the spectrum of activity and potency of new derivatives.

-

Synthesis: Create a library of fluorene-hydrazine derivatives with diverse substitutions.

-

Screening: Test against a panel of clinically relevant, drug-resistant pathogens.

-

Gram-positive: Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis.

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Fungi: Candida albicans, Candida auris.

-

-

Potency Determination: Measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antimicrobial Data from Analogous Compounds

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Fluorenyl-hydrazonothiazoles | Gram-positive bacteria | >256 (some activity noted) | [14][15] |

| Fluorenyl-hydrazonothiazoles | Fungi | >256 | [14][15] |

| 4-fluorobenzoic acid hydrazone | S. aureus | Equal to Ceftriaxone | [4] |

| Isonicotinic acid hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [13] |

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a standard for antimicrobial susceptibility testing.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound solution (e.g., at 512 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Research Area 3: Neuroprotective Agents for Neurodegenerative Diseases

Scientific Rationale: The fluorene scaffold is lipophilic and structurally suited to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.[16] Studies have shown that specific fluorene derivatives can bind to and destabilize amyloid-beta (Aβ) oligomers, the primary neurotoxic species in Alzheimer's disease.[17] Furthermore, the hydrazine moiety can be used to target enzymes relevant to neurodegeneration, such as monoamine oxidases or cholinesterases.[9] Incorporating fluorine atoms into the structure can further enhance BBB permeability and metabolic stability.[16][18]

Proposed Mechanistic Targets & Workflow

The focus here is on targeting the pathological hallmarks of diseases like Alzheimer's.

Caption: Discovery workflow for neuroprotective fluorene-hydrazine agents.

Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

This is a widely used in vitro assay to monitor the formation of amyloid fibrils.

-

Preparation: Prepare a solution of Aβ₁₋₄₂ peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Incubation: Incubate the Aβ solution at 37°C with and without various concentrations of the test compounds.

-

ThT Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T in a 96-well black plate.

-

Fluorescence Reading: Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

-

Analysis: Plot fluorescence intensity versus time. A potent inhibitor will suppress the sigmoidal growth curve of Aβ aggregation compared to the control.

Research Area 4: Fluorescent Probes and Materials Science

Scientific Rationale: The fluorene core is renowned for its high fluorescence quantum yield, photostability, and large two-photon absorption cross-section, making it an ideal building block for advanced fluorescent probes and organic electronics.[1][2][3][19] The hydrazine group provides a reactive handle that can be functionalized to create chemosensors. The reaction of hydrazine with an aldehyde or ketone can alter the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response, which is highly desirable for biological imaging and sensing.[7][20]

Proposed Applications

-

Viscosity Sensors: The rotation of the hydrazine group can be sensitive to the local environment's viscosity, leading to changes in fluorescence. This is based on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[20]

-

Analyte Detection: The hydrazine can act as a recognition site for specific analytes (e.g., hydrazine itself, metal ions), where binding or reaction causes a distinct change in the fluorescence output.[7][21][22]

-

Organic Light-Emitting Diodes (OLEDs): The excellent charge transport and luminescence properties of fluorene derivatives make them prime candidates for emitter or host materials in OLEDs.[19][23]

Photophysical Data of Representative Fluorene Dyes

| Dye Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| Fluorene-based Analogue | >800 | >900 | - | [24] |

| Hydrazino-BDP Hydrazone | 531 | 559 | 0.21 | [7] |

| Core Fluorene System | - | - | >0.7 | [2] |

Protocol: Relative Fluorescence Quantum Yield Measurement

-

Standard Selection: Choose a well-characterized fluorescent standard with an emission range similar to your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. Measure their absorbance at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Grad) is used in the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient from the plot, η is the refractive index of the solvent, and the subscripts x and st refer to the test sample and the standard, respectively.

The Role of Computational Chemistry

Modern research workflows can be significantly accelerated by integrating computational methods.

-

Molecular Docking: Predict the binding modes and affinities of synthesized derivatives against biological targets like enzymes (e.g., COX-II, kinases) or DNA, helping to prioritize compounds for synthesis.[25]

-

Density Functional Theory (DFT): Calculate electronic properties like HOMO-LUMO energy gaps to predict photophysical behavior and reactivity. This is invaluable for designing fluorescent probes and OLED materials.[20][25]

-

ADME Prediction: In silico tools can predict Absorption, Distribution, Metabolism, and Excretion properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.[25]

Conclusion and Future Outlook